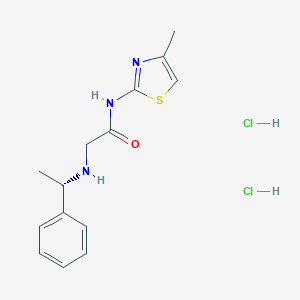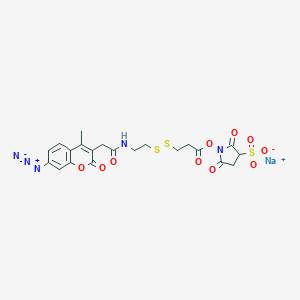
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Hydroxy and Carboxy Functionalization
Hydroxy and carboxy functionalization of alkyl moieties in drug molecules is a common metabolic pathway that alters the hydrophobic nature of drug compounds, leading to varied pharmacologic activities. This functionalization can result in the attenuation, retention, or loss of pharmacologic activity. Importantly, some hydroxy metabolites equate in activity with their parent drugs and are developed into ester prodrugs, while certain carboxy metabolites maintain their activity and are developed into drugs themselves. This emphasizes the potential of functionalization in modifying drug efficacy and developing new therapeutic agents (El-Haj & Ahmed, 2020).
Synthetic Procedures for Biological Interest
The synthesis of compounds with the guanidine moiety, such as 2-guanidinobenzazoles, illustrates the application of chemical modifications to enhance biological activity. These synthetic procedures aim to develop compounds with potential therapeutic applications, highlighting the role of chemical synthesis in drug discovery and development. This approach provides a pathway for creating pharmacophores with modified biological activities, demonstrating the impact of chemical structure on therapeutic potential (Rosales-Hernández et al., 2022).
Fluorinated Compounds in Personalized Medicine
The development and application of fluorinated pyrimidines, such as 5-fluorouracil, in cancer treatment highlight the role of chemical modifications in enhancing drug specificity and efficacy. These compounds, through mechanisms such as inhibiting key enzymes and incorporating into RNA and DNA, demonstrate the potential of chemical modifications in the era of personalized medicine. This showcases the strategic incorporation of fluorine atoms to improve drug performance and cater to specific therapeutic needs (Gmeiner, 2020).
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid, derived entirely from biomass, represents an eco-friendly and cost-effective raw material for drug synthesis. Its derivatives are utilized in synthesizing a wide array of chemicals, demonstrating the versatility and potential of biomass-derived compounds in medicine. This approach not only highlights the role of sustainable resources in drug development but also underscores the significance of functional groups in enhancing drug synthesis efficiency and reducing production costs (Zhang et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
It is known that the compound is an alanine derivative , which suggests that it may interact with biological systems in a similar way to the amino acid alanine
Biochemical Pathways
As an alanine derivative , it may be involved in protein synthesis or other processes related to amino acids. More research is needed to identify the exact pathways and their downstream effects.
Result of Action
As a compound used in proteomics research , it may have effects on protein structure or function. More detailed studies are needed to fully understand these effects.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMQXJRXHCWDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650147 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886510-13-0 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)



![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)




![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)


